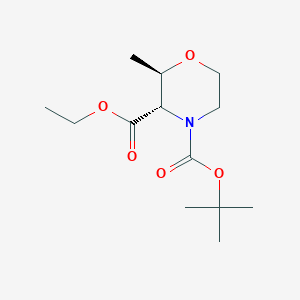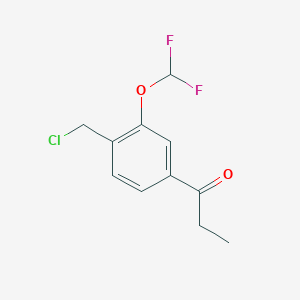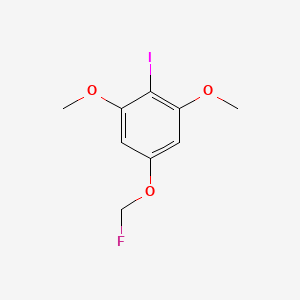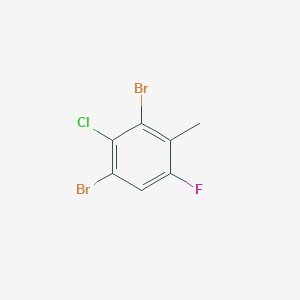
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is an aromatic compound with the molecular formula C7H4Br2ClF. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzene (toluene) using bromine, chlorine, and fluorine under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the halogen atoms are introduced sequentially.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and advanced separation techniques further enhances the production efficiency.
化学反应分析
Types of Reactions
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene involves its interaction with various molecular targets. The halogen atoms and the methyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its halogen atoms can participate in halogen bonding, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
- 1,3-Dibromo-5-fluorobenzene
- 1,3-Dibromo-2,5-difluoro-4-iodobenzene
Uniqueness
1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H4Br2ClF |
|---|---|
分子量 |
302.36 g/mol |
IUPAC 名称 |
1,3-dibromo-2-chloro-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,1H3 |
InChI 键 |
XGMIFGHPALKYOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1F)Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


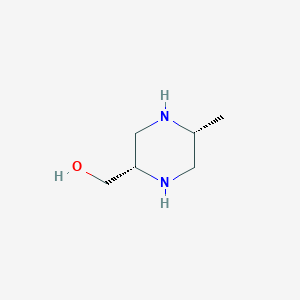

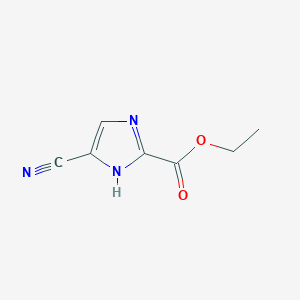

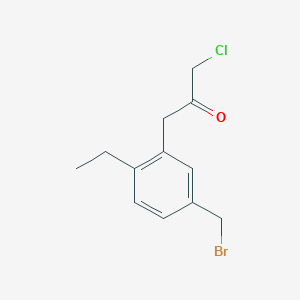

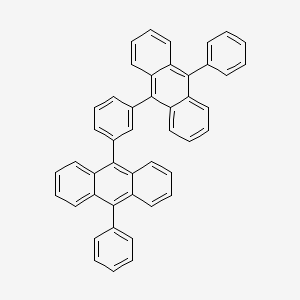


![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

